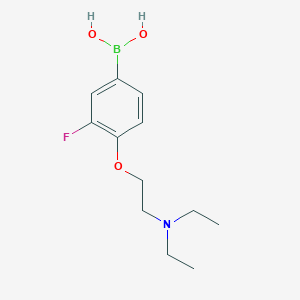

(4-(1-(二乙基氨基)乙基)苯基)硼酸

描述

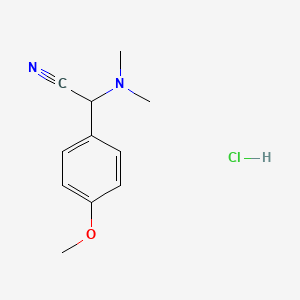

“(4-(1-(Diethylamino)ethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . This compound is used in organic synthesis and is a useful cross-coupling partner in palladium-catalyzed carbon-carbon bond formation (Suzuki Reaction) .

Synthesis Analysis

The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho- metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .

Molecular Structure Analysis

The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules . The molecule is planar with a minor bend around the C-B bond .

Chemical Reactions Analysis

Boronic acids are used in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied due to its low toxicity and unique reactivity .

Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are generally stable and easy to handle, making them important to organic synthesis .

科学研究应用

合成和结构研究

- 有机合成和结构分析:与(4-(1-(二乙基氨基)乙基)苯基)硼酸相关的化合物,如将氨基膦酸基团引入硼酸中的化合物,已被研究其多功能性质,为医药、农业和工业化学领域提供了新的机会。这些化合物的合成展示了它们作为合成中间体和构建块在各种应用中的潜力,包括传感、蛋白质操纵、治疗、生物标记和分离(Zhang et al., 2017)。

传感应用

- 用于传感的pH敏感性:由(4-(二乙基氨基)水杨醛反应衍生的硼-苯吡咯染料,由于其在酸性溶液中质子化时电子吸收和荧光发射光谱中的大Stokes位移和独特的红移,已被开发为pH传感器。这种性质使它们在传感应用中具有价值(Chen et al., 2013)。

生物医学应用

- 生物体液中的葡萄糖传感:关于光子晶体葡萄糖传感材料的研究,包括苯硼酸衍生物,展示了在泪液中进行无创葡萄糖监测的潜力。这些对葡萄糖具有选择性而非其他糖类的材料,具有适用于眼部插入物或用于糖尿病管理的诊断隐形眼镜的性质(Alexeev et al., 2004)。

材料科学

- 功能性聚合物和纳米技术:苯硼酸修饰的纳米颗粒已被探索其作为抗病毒治疗的潜力,展示了硼酸衍生物在创造具有生物和生物医学应用的新材料方面的多样性。这些修饰的纳米颗粒显示出在抑制病毒进入方面的潜力,特定研究表明其对丙型肝炎病毒具有活性,突显了它们在开发新的抗病毒策略中的潜力(Khanal et al., 2013)。

作用机制

Target of Action

Boronic acids, in general, are known to be utilized in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (4-(1-(Diethylamino)ethyl)phenyl)boronic acid would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Pharmacokinetics

The compound’s stability and reactivity in suzuki–miyaura cross-coupling reactions suggest it may have suitable properties for bioavailability .

Result of Action

Its role in suzuki–miyaura cross-coupling reactions suggests it contributes to the formation of carbon–carbon bonds , which are fundamental in the synthesis of complex organic molecules.

Action Environment

The action of (4-(1-(Diethylamino)ethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of certain catalysts . Additionally, the compound’s stability and reactivity may be influenced by factors such as temperature and the presence of other chemical reagents .

安全和危害

未来方向

The future directions of boronic acid research could involve the development of new synthetic methods and applications. For example, new derivatives can be easily converted to the corresponding phosphonic acids . The study of such multifunctional compounds could lead to new insights and applications in organic synthesis .

生化分析

Biochemical Properties

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes that possess active sites containing diol groups, forming reversible covalent bonds with these sites. For instance, (4-(1-(Diethylamino)ethyl)phenyl)boronic acid can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and enzymatic activity

Cellular Effects

The effects of (4-(1-(Diethylamino)ethyl)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For example, (4-(1-(Diethylamino)ethyl)phenyl)boronic acid can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins . This, in turn, affects gene expression and cellular metabolism, resulting in changes in cell proliferation, differentiation, and apoptosis. The compound’s ability to interfere with enzyme activity also suggests potential therapeutic applications in targeting specific cellular pathways.

Molecular Mechanism

The molecular mechanism of action of (4-(1-(Diethylamino)ethyl)phenyl)boronic acid involves its interaction with biomolecules at the molecular level. This compound exerts its effects primarily through the formation of reversible covalent bonds with active site residues of enzymes, such as serine and threonine residues. By binding to these residues, (4-(1-(Diethylamino)ethyl)phenyl)boronic acid inhibits enzyme activity and disrupts normal biochemical processes . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(1-(Diethylamino)ethyl)phenyl)boronic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-(1-(Diethylamino)ethyl)phenyl)boronic acid remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes . Prolonged exposure to this compound can lead to gradual degradation and reduced efficacy, necessitating careful consideration of dosage and treatment duration in experimental settings.

Dosage Effects in Animal Models

The effects of (4-(1-(Diethylamino)ethyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound has been shown to selectively inhibit target enzymes without causing significant toxicity . At higher doses, (4-(1-(Diethylamino)ethyl)phenyl)boronic acid can induce adverse effects, including hepatotoxicity and nephrotoxicity, due to off-target interactions and accumulation in tissues. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits with minimal side effects, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis . Additionally, (4-(1-(Diethylamino)ethyl)phenyl)boronic acid can affect the levels of specific metabolites, such as glucose and lactate, by modulating enzyme activity and substrate availability.

Transport and Distribution

The transport and distribution of (4-(1-(Diethylamino)ethyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation and localization . Once inside the cell, (4-(1-(Diethylamino)ethyl)phenyl)boronic acid can bind to cytoplasmic and nuclear proteins, influencing its distribution and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of (4-(1-(Diethylamino)ethyl)phenyl)boronic acid is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of (4-(1-(Diethylamino)ethyl)phenyl)boronic acid within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

[4-[1-(diethylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO2/c1-4-14(5-2)10(3)11-6-8-12(9-7-11)13(15)16/h6-10,15-16H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQFWDOKGQUZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)

![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)

![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)